molecular formula C11H8N2O4 B8380606 6-Nitro-2-acetoxyquinoline

6-Nitro-2-acetoxyquinoline

Cat. No.: B8380606
M. Wt: 232.19 g/mol
InChI Key: DHYXCQMGDUQVAT-UHFFFAOYSA-N
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Description

6-Nitro-2-acetoxyquinoline is a specialized quinoline derivative designed for use as a key synthetic intermediate in advanced research and development. The nitro group on the quinoline scaffold is a versatile handle for further chemical transformation, enabling the synthesis of more complex molecules via reduction to amines or nucleophilic substitution reactions . This compound is of significant interest in medicinal chemistry, where nitroquinoline derivatives are investigated as core structures in potential therapeutic agents. For instance, certain 3-nitroquinoline derivatives have been developed and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, demonstrating promising antitumor activity in assays against human carcinoma cell lines . The 2-acetoxy group provides a reactive site for further functionalization, making this compound a valuable precursor. Quinoline-based compounds are prominent in research due to their wide range of biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . Researchers can utilize this compound as a foundational building block for constructing compound libraries in drug discovery, as well as in material science for the development of novel organic compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed during handling.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

(6-nitroquinolin-2-yl) acetate

InChI

InChI=1S/C11H8N2O4/c1-7(14)17-11-5-2-8-6-9(13(15)16)3-4-10(8)12-11/h2-6H,1H3

InChI Key

DHYXCQMGDUQVAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 6-Nitro-2-acetoxyquinoline with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
This compound C₁₁H₈N₂O₄* 256.20 –NO₂ (C6), –OAc (C2) Quinoline backbone, nitro-acetoxy
6-Nitro-2-phenylquinoxaline C₁₄H₉N₃O₂ 251.25 –NO₂ (C6), –Ph (C2) Quinoxaline backbone, aromatic
6-Methoxyquinoline C₁₀H₉NO 159.18 –OCH₃ (C6) Quinoline backbone, methoxy
6-Methoxy-5-nitroquinoxaline C₉H₇N₃O₃ 205.17 –OCH₃ (C6), –NO₂ (C5) Quinoxaline backbone, nitro-methoxy
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 164.12 –NH₂ (C6), –NO₂ (C5), –CN Pyridine backbone, nitrile-nitro

*Inferred from quinoline analogs in and .

Key Observations:

  • Backbone Differences: Quinoxalines (two nitrogen atoms) exhibit greater electron deficiency compared to quinolines (one nitrogen), influencing reactivity in electrophilic substitution .

Reduction Efficiency :

  • Fe/AcOH () and Pd-C/hydrazine () are effective for nitro-to-amine conversion, but acetoxy groups may require protection during reduction to prevent hydrolysis.
Physicochemical and Reactivity Profiles
Property This compound 6-Methoxyquinoline 6-Nitro-2-phenylquinoxaline
LogP ~2.5* 1.15 () ~2.8 (inferred)
Thermal Stability Moderate (decomposes <200°C) Stable to 160°C High (mp >200°C)
Reactivity Hydrolysis of –OAc Inert –OCH₃ Electrophilic substitution

*Estimated based on acetoxy and nitro substituent contributions.

Reactivity Highlights:

  • The acetoxy group in this compound can hydrolyze to form 6-nitro-2-hydroxyquinoline under acidic/basic conditions, enabling further functionalization .
  • Quinoxalines (e.g., 6-Nitro-2-phenylquinoxaline) exhibit stronger π-π stacking due to their planar structure, enhancing applications in optoelectronics .

Preparation Methods

Advantages and Limitations

  • Advantages : Single-step process with minimal byproducts.

  • Limitations : Requires pre-synthesized 6-nitro-2-hydroxyquinoline, which may involve additional steps.

Sequential Nitration and Acetylation of 2-Hydroxyquinoline

Nitration of 2-Hydroxyquinoline

The nitro group is introduced at position 6 of 2-hydroxyquinoline using nitrating agents. The hydroxy group directs nitration to the meta position.

Procedure (,):

  • Starting material : 2-Hydroxyquinoline (1.0 eq).

  • Nitrating agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or acetic acid.

  • Conditions :

    • Temperature: 0–5°C (initial), then gradual warming to 25°C.

    • Time: 2–4 hours.

  • Workup : Quenching with ice, neutralization, and filtration.

Yield : Nitration reactions under controlled conditions yield 80–90% 6-nitro-2-hydroxyquinoline.

Acetylation of 6-Nitro-2-hydroxyquinoline

The intermediate is acetylated as described in Section 1.1.

Overall Yield : 65–75% over two steps.

Alternative Synthetic Routes

Microwave-Assisted Acetylation

Microwave irradiation reduces reaction time and improves efficiency.

Procedure ():

  • Conditions : 100 W microwave irradiation, 60°C, 15 minutes.

  • Catalyst : Perfluorosulfonic acid resin.

  • Yield : 97% (for analogous N-oxide synthesis).

Solvent Optimization

Polar aprotic solvents (e.g., DMF) enhance reaction kinetics:

SolventTemperature (°C)Time (h)Yield (%)
Acetic acid100282
DCM202490

Data adapted from,.

Critical Analysis of Methods

Yield and Scalability

  • Direct acetylation : Suitable for small-scale synthesis but limited by precursor availability.

  • Sequential nitration-acetylation : Scalable with industrial potential, though multi-step purification is required.

Purity and Byproducts

  • Nitration may produce 4-nitro or 8-nitro isomers (<5%).

  • Acetylation byproducts (e.g., diacetylated compounds) are minimized using stoichiometric Ac₂O.

Industrial Applications and Patents

  • Patent WO2003096980A2 : Highlights 6-nitro-2-acetoxyquinoline as an intermediate in androgen receptor modulators.

  • Scale-up Challenges : Corrosive reagents (HNO₃, Ac₂O) necessitate specialized equipment .

Q & A

Basic: What are the most reliable synthetic routes for preparing 6-Nitro-2-acetoxyquinoline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nitration and acetylation of a quinoline precursor. A two-step approach is common:

Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor via TLC or HPLC to confirm intermediate purity .

Acetylation : React the nitroquinoline intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to protect the hydroxyl group. Optimize solvent choice (e.g., dichloromethane vs. acetonitrile) to enhance yield (reported 65–80%) and reduce side products .
Key Considerations : Use inert atmospheres to prevent oxidation, and characterize intermediates via IR spectroscopy (C=O stretch at ~1740 cm⁻¹) and NMR (quinoline proton shifts at δ 8.5–9.0 ppm) .

Advanced: How can contradictory data on the biological activity of this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from variability in assay conditions or structural impurities. To resolve discrepancies:

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference). Replicate experiments ≥3 times .
  • Purity Verification : Employ HPLC-MS to confirm compound purity (>95%) and quantify degradation products (e.g., hydrolysis of the acetoxy group under physiological pH) .
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., replacing nitro with methoxy) to isolate pharmacophores. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via proton coupling patterns (e.g., para-nitro groups deshield adjacent protons to δ ~8.7 ppm) .
  • IR Spectroscopy : Identify acetyl (C=O at 1740 cm⁻¹) and nitro (asymmetric stretch at 1520 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 262.06) and fragmentation patterns .

Advanced: How does the nitro group influence the stability of this compound under varying pH and temperature?

Methodological Answer:
The nitro group enhances electrophilicity but reduces stability in basic conditions:

  • pH Studies : Conduct accelerated stability testing (25°C, pH 1–13). Under alkaline conditions (pH >10), the acetoxy group hydrolyzes to hydroxyl, confirmed by LC-MS .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures (Td ~220°C). Store compounds at –20°C in amber vials to prevent photodegradation .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:
It serves as a precursor for:

  • Heterocyclic Derivatives : Suzuki coupling with aryl boronic acids to introduce substituents at the 2-position .
  • Reduction Reactions : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to amine, enabling access to bioactive quinoline-amines .

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model electron density maps. The nitro group’s electron-withdrawing nature lowers LUMO energy (–1.8 eV), favoring nucleophilic attacks .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How can conflicting crystallographic data on nitroquinoline derivatives be reconciled?

Methodological Answer:

  • Single-Crystal XRD : Reproduce structures with high-resolution data (R-factor <0.05). Compare unit cell parameters (e.g., space group P2₁/c) to identify polymorphism .
  • Powder XRD : Analyze bulk samples to detect crystalline vs. amorphous phases .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:
Use ethanol/water (4:1 v/v) or ethyl acetate/hexane (gradient cooling from 60°C to RT). Monitor solubility via UV-Vis (λmax ~320 nm) to avoid co-solvent impurities .

Advanced: How do substituents at the 2-position affect the electrochemical behavior of 6-nitroquinolines?

Methodological Answer:

  • Cyclic Voltammetry : Compare reduction potentials (E₁/₂) in DMF/TBAP. Acetoxy groups shift E₁/₂ by –0.3 V vs. SCE due to electron donation .
  • Controlled-Potential Electrolysis : Isolate reduction products (e.g., hydroxylamine intermediates) for mechanistic studies .

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